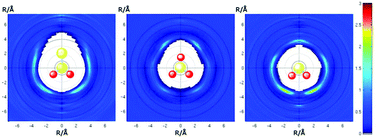Structure and water exchange of the hydrated thiosulfate ion in aqueous solution using QMCF MD simulation and large angle X-ray scattering†
Dalton Transactions Pub Date: 2014-06-26 DOI: 10.1039/C4DT01010H
Abstract
Theoretical ab initio quantum mechanical charge field molecular dynamics (QMCF MD) has been applied in conjunction with experimental large angle X-ray scattering (LAXS) to study the structure and dynamics of the hydrated thiosulfate ion, S2O32−, in aqueous solution. The S–O and SC–ST bond distances have been determined to be 1.479(5) and 2.020(6) Å by LAXS and to be 1.478 and 2.017 Å by QMCF MD simulations, which are slightly longer than the mean values found in the solid state, 1.467 and 2.002 Å, respectively. This is due to the hydrogen bonds formed at hydration. The water dynamics show that water molecules are exchanged at the hydrated oxygen and sulfur atoms, and that the water exchange is ca. 50% faster at the sulfur atom than at the oxygen atoms with mean residence times, τ0.5, of 2.4 and 3.6 ps, respectively. From this point of view the water exchange dynamics mechanism resembles the sulfate ion, while it is significantly different from the sulfite ion. This shows that the lone electron-pair in the sulfite ion has a much larger impact on the water exchange dynamics than a substitution of an oxygen atom for a sulfur one. The LAXS data did give mean SC⋯Oaq1 and SC⋯Oaq2 distances of 3.66(2) and 4.36(10) Å, respectively, and SC–Othio and Othio⋯Oaq1, SC–ST and ST⋯Oaq2 distances of 1.479(5), 2.845(10), 2.020(6) and 3.24(5) Å, respectively, giving SC–Othio⋯Oaq1 and SC–ST⋯Oaq2 angles close to 110°, strongly indicating a tetrahedral geometry around the terminal thiosulfate sulfur and the oxygens, and thereby, three water molecules are hydrogen bound to each of them. The hydrogen bonds between thiosulfate oxygens and the hydrating water molecules are stronger and with longer mean residence times than those between water molecules in the aqueous bulk, while the opposite is true for the hydrogen bonds between the terminal thiosulfate sulfur and the hydrating water molecules. The hydration of all oxo sulfur ions is discussed using the detailed observations for the sulfate, thiosulfate and sulfite ions, and the structure of the hydrated peroxodisulfate ion, S2O82−, in aqueous solution has been determined by means of LAXS to support the general observations. The mean S–O bond distances are 1.448(2) and 1.675(5) Å to the oxo and peroxo oxygens, respectively.


Recommended Literature
- [1] TiO2-pattern-modulated actuation of an agarose@CNT/agarose bilayer induced by light and humidity†
- [2] Proton-switchable vapochromic behaviour of a platinum(ii)–carboxy-terpyridine complex†
- [3] Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
- [4] Synthesis of some new 2,2-dimethylchromens related to phloroglucinol
- [5] N-Amidothiourea based PET chemosensors for anions†
- [6] Ni0.33Mn0.33Co0.33Fe2O4 nanoparticles anchored on oxidized carbon nanotubes as advanced anode materials in Li-ion batteries†
- [7] Direct imaging of boron segregation at dislocations in B:diamond heteroepitaxial films†
- [8] A step out of the lab and into the field: a giant leap from technology to capability†
- [9] Femtosecond laser ablation multicollector ICPMS analysis of uranium isotopes in NIST glass
- [10] Improved myocardial performance in infarcted rat heart by injection of disulfide-cross-linked chitosan hydrogels loaded with basic fibroblast growth factor†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 119670-11-0









